molecular formula C15H15FN2O3 B2993476 1-[1-(3-Fluoro-4-methylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione CAS No. 1904236-00-5

1-[1-(3-Fluoro-4-methylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione

Cat. No.: B2993476
CAS No.: 1904236-00-5
M. Wt: 290.294
InChI Key: GHMFODHTEPEYBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(3-Fluoro-4-methylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione is a synthetic organic compound that features a unique combination of functional groups, including a fluoro-substituted benzoyl group, an azetidine ring, and a pyrrolidine-2,5-dione moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3-Fluoro-4-methylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Fluoro-Substituted Benzoyl Group: This step involves the acylation of the azetidine ring with 3-fluoro-4-methylbenzoyl chloride under suitable reaction conditions, such as the presence of a base like triethylamine.

    Formation of Pyrrolidine-2,5-dione Moiety: The final step involves the cyclization of the intermediate product to form the pyrrolidine-2,5-dione ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[1-(3-Fluoro-4-methylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluoro-substituted benzoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

1-[1-(3-Fluoro-4-methylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biological Research: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 1-[1-(3-Fluoro-4-methylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The fluoro-substituted benzoyl group can enhance binding affinity to certain receptors or enzymes, while the azetidine and pyrrolidine-2,5-dione moieties contribute to the overall stability and bioactivity of the compound. The exact pathways and targets may vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    1-[1-(3-Fluoro-4-methylbenzoyl)azetidin-3-yl]pyrrolidine-2-one: Similar structure but lacks the dione moiety.

    1-[1-(3-Fluoro-4-methylbenzoyl)azetidin-3-yl]pyrrolidine-3,5-dione: Similar structure with different substitution on the pyrrolidine ring.

Uniqueness

1-[1-(3-Fluoro-4-methylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione is unique due to the presence of both the fluoro-substituted benzoyl group and the pyrrolidine-2,5-dione moiety, which together contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[1-(3-fluoro-4-methylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3/c1-9-2-3-10(6-12(9)16)15(21)17-7-11(8-17)18-13(19)4-5-14(18)20/h2-3,6,11H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMFODHTEPEYBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CC(C2)N3C(=O)CCC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.